Di-tert-butylisobutylsilyl triflate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

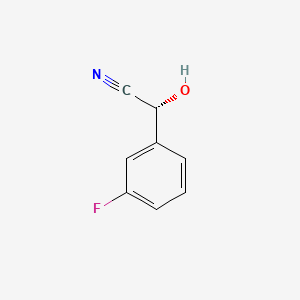

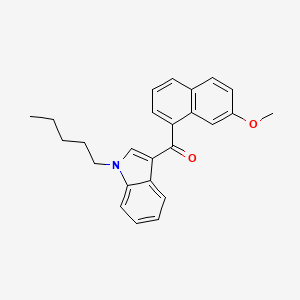

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .

Molecular Structure Analysis

The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 . Chemical Reactions Analysis

Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis

Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .科学的研究の応用

Synthetic Organic Chemistry

Di-tert-butylisobutylsilyl triflate is used in synthetic organic chemistry . It has been highlighted as a useful protecting group . The compound has been developed in a very efficient synthesis process from inexpensive, commercially available starting materials .

Boekelheide Promoter

This compound acts as a Boekelheide promoter to synthesize pyrrolidines and piperidines via intramolecular cyclization . This is a significant application in the synthesis of these important heterocyclic compounds.

Protecting Group for 1,3-diols

Di-tert-butylisobutylsilyl triflate serves as a protecting group reagent for 1,3-diols . This application has been used recently in a synthesis of N-homoceramides , which are important in biological research.

Selective α-galactosylation

The compound is used for selective α-galactosylation in the synthesis of α-galactosyl ceramides . These ceramides play a crucial role in various biological processes, including cell signaling and apoptosis.

Material Science

In material science, this compound is used due to its unique properties . Its physical form is liquid, and it has a molecular weight of 348.5 .

Safety and Hazards

将来の方向性

The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .

作用機序

Di-tert-butylisobutylsilyl triflate, also known as DI-t-BUTYLISOBUTYLSILYL TRIFLUOROMETHANESULFONATE, is a chemical compound with the molecular weight of 348.5 . This compound plays a significant role in organic synthesis due to its unique properties and interactions.

Target of Action

The primary targets of Di-tert-butylisobutylsilyl triflate are hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .

Mode of Action

Di-tert-butylisobutylsilyl triflate interacts with its targets by forming a protective layer around them. This protective layer shields the target molecules from unwanted reactions, thereby preserving their integrity during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of complex organic molecules, including oligonucleotides . By protecting certain groups within these molecules, Di-tert-butylisobutylsilyl triflate allows for more controlled and precise synthesis processes.

Result of Action

The primary result of Di-tert-butylisobutylsilyl triflate’s action is the successful synthesis of complex organic molecules with high precision and control . By protecting specific groups within these molecules, the compound allows for more targeted and efficient synthesis processes.

Action Environment

Di-tert-butylisobutylsilyl triflate is sensitive towards moisture and reacts with hydroxylic solvents . Therefore, it is typically used in controlled laboratory environments where these factors can be carefully managed. The compound is also stored at room temperature and in a refrigerator to maintain its stability .

特性

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)